5-(4-bromophenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-(4-bromophenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15BrN2O2S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.00376 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
5-Substituted-2,4-diaminopyrimidines, structurally similar to 5-(4-bromophenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have been studied for their antiviral properties. Specifically, these compounds have shown marked inhibitory activity against retroviruses in cell culture, suggesting potential in treating HIV and similar viruses (Hocková et al., 2003).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds like this compound has expanded the understanding of heterocyclic chemistry. Investigations have focused on chemical reactivity, leading to the synthesis of new dihydropyrimidine derivatives, which are valuable in pharmaceutical and chemical applications (Namazi, Mirzaei, & Azamat, 2001).
Green Synthesis Approaches
Efforts to develop more sustainable synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones have been successful. A catalytic four-component reaction using ketone, ethyl cyanoacetate, S8, and formamide has been reported, highlighting a step economy and reduced environmental impact (Shi et al., 2018).
Intermediate in Synthesis
5-(4-Bromophenyl)-4,6-dichloropyrimidine, closely related to the compound of interest, serves as a key intermediate in the synthesis of various pyrimidines and related compounds. This has broad implications in pharmaceutical development and industrial chemistry (Hou et al., 2016).
Antimicrobial Activity
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been studied for their antimicrobial properties. They exhibit varying degrees of antibacterial and antifungal effects, which is significant for developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-2-25-16-9-7-15(8-10-16)23-12-22-19-18(20(23)24)17(11-26-19)13-3-5-14(21)6-4-13/h3-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRPPURHXQTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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